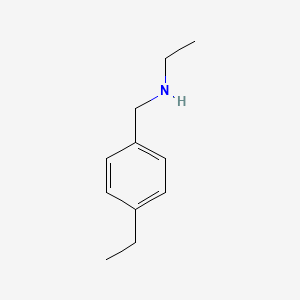
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Übersicht
Beschreibung
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H12IN and its molecular weight is 297.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescent Polymers
Polymers containing pyrrole derivatives, such as the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been synthesized and exhibit strong fluorescence and high quantum yield, making them applicable in the field of luminescent materials. These polymers are soluble in common organic solvents and show significant potential for optoelectronic applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).
Antimicrobial Agents
Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, exhibit good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Hublikar et al., 2019).
Molecular Nanotechnology
In the field of molecular nanotechnology, the development of redox-responsive compounds, including tetrathiafulvalene (TTF) derivatives from pyrrole compounds, is of great interest. These materials, such as non-symmetric bispyrrolotetrathiafulvalene building blocks, play a crucial role in constructing redox-active materials with favorable properties for electronic applications (Neumann & Jeppesen, 2023).
Corrosion Inhibition
Pyrrole derivatives have been investigated as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These compounds, including 1H-pyrrole-2,5-dione derivatives, show good inhibition efficiency, suggesting their application in protecting metals against corrosion (Zarrouk et al., 2015).
Organic Synthesis and Materials Science
The synthesis and characterization of pyrrole derivatives have led to applications in organic synthesis and materials science. For instance, the preparation of novel 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates its use in materials with electronically intercommunicating iron centers, which are important for the development of new materials with unique electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDZQDYFVQUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406333 | |
| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-37-9 | |
| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)


![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)







